molecular formula C5H5FN2O2 B073808 5-Fluoro-2-methylpyrimidine-4,6-diol CAS No. 1598-63-6

5-Fluoro-2-methylpyrimidine-4,6-diol

Cat. No.: B073808
CAS No.: 1598-63-6
M. Wt: 144.1 g/mol
InChI Key: REAPDCOFEGTTLS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidine-4,6-diol is a chemical compound with the molecular formula C5H5FN2O2 and a molecular weight of 144.11 g/mol . It is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol typically involves the fluorination of 2-methylpyrimidine-4,6-diol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-Fluoro-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-methylpyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylpyrimidine-4,6-diol involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of the target. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

5-Fluoro-2-methylpyrimidine-4,6-diol can be compared with other fluorinated pyrimidines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPDCOFEGTTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283711
Record name 5-fluoro-2-methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-63-6
Record name 1598-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-2-methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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